molecular formula C9H11NO5S B089792 2-(ethylamino)-5-sulfobenzoic acid CAS No. 119-22-2

2-(ethylamino)-5-sulfobenzoic acid

Cat. No.: B089792
CAS No.: 119-22-2
M. Wt: 245.25 g/mol
InChI Key: WXUAZZARGUDIHU-UHFFFAOYSA-N
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Description

2-(ethylamino)-5-sulfobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylamino group at the second position and a sulfo group at the fifth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(ethylamino)-5-sulfo- can be achieved through several methods. One common approach involves the nitration of benzoic acid to produce nitrobenzoic acid, followed by reduction to form aminobenzoic acid. The ethylamino group can then be introduced through an alkylation reaction using ethylamine. The sulfo group is typically introduced via sulfonation using sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

Industrial production of benzoic acid, 2-(ethylamino)-5-sulfo- often involves large-scale nitration and reduction processes, followed by alkylation and sulfonation. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-5-sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted benzoic acids .

Scientific Research Applications

2-(ethylamino)-5-sulfobenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of benzoic acid, 2-(ethylamino)-5-sulfo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-(methylamino)-5-sulfo-
  • Benzoic acid, 2-(propylamino)-5-sulfo-
  • Benzoic acid, 2-(butylamino)-5-sulfo-

Uniqueness

2-(ethylamino)-5-sulfobenzoic acid is unique due to its specific ethylamino and sulfo substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

119-22-2

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

2-(ethylamino)-5-sulfobenzoic acid

InChI

InChI=1S/C9H11NO5S/c1-2-10-8-4-3-6(16(13,14)15)5-7(8)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)(H,13,14,15)

InChI Key

WXUAZZARGUDIHU-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O

Key on ui other cas no.

119-22-2

Pictograms

Irritant

Origin of Product

United States

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